Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Description
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a thiophene-based compound with a complex substitution pattern. Its core structure includes:
- Position 2: A (2-chlorophenyl)carbonylamino group, contributing aromaticity and electron-withdrawing effects.
- Position 3: An ethyl ester, influencing solubility and metabolic stability.
- Position 4: A methyl group, providing steric bulk.
This compound is of interest in medicinal chemistry due to its structural features, which are often associated with bioactivity in thiophene derivatives, such as anti-inflammatory or antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h4-12H,3H2,1-2H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYYVKLJQXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a phenylcarbamoyl group and a chlorophenyl moiety. Its chemical formula is with a molecular weight of approximately 389.88 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound often exhibit activities through several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit specific enzymes involved in critical biological pathways, potentially affecting cell signaling and metabolism.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as antimicrobial agents.
- Cell Cycle Regulation : Some studies have indicated that these compounds can influence cell cycle progression, which is crucial for cancer therapeutics.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiophene-based compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as an antibiotic agent .
- Cytotoxic Effects : In vitro studies indicated that the compound showed dose-dependent cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
- Enzyme Targeting : Research has identified that this compound can inhibit key enzymes involved in cancer metabolism, such as certain kinases responsible for cell proliferation. This inhibition leads to reduced tumor growth in animal models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at Position 2
(a) Ethyl 2-(2-Chloroacetamido)-4-Methyl-5-(Phenylcarbamoyl)Thiophene-3-Carboxylate (CAS 303136-32-5)
- Substituent: 2-chloroacetamido group instead of (2-chlorophenyl)carbonylamino.
- Molecular weight: 380.85 g/mol .
(b) Ethyl 2-[(4-Fluorobenzoyl)Amino]-4-Methyl-5-(Piperidinylcarbonyl)Thiophene-3-Carboxylate
- Substituent : 4-fluorobenzoyl at position 2.
- Impact : Fluorine’s electronegativity enhances metabolic stability compared to chlorine. The piperidinylcarbamoyl group at position 5 introduces basicity, affecting solubility (logP: ~3.2) .
(c) Ethyl 2-Amino-4-Methyl-5-(4-Chlorophenylcarbamoyl)Thiophene-3-Carboxylate
- Substituent: Free amino group at position 2.
- Molecular formula: C₁₆H₁₅ClN₂O₃S .
Modifications at Position 5
(a) Ethyl 2-{[(2-Chlorophenyl)Carbonyl]Amino}-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate
- Substituent : Methylcarbamoyl instead of phenylcarbamoyl.
- Impact : Reduced steric hindrance and lipophilicity (ClogP decreases by ~1.5), enhancing aqueous solubility. Molecular weight: 318.77 g/mol .
(b) Ethyl 5-{[4-(Ethoxycarbonyl)Phenyl]Carbamoyl}-4-Methyl-2-[(4-Methylbenzoyl)Amino]Thiophene-3-Carboxylate
- Substituent : 4-(ethoxycarbonyl)phenyl carbamoyl at position 5.
- Impact : The ethoxycarbonyl group introduces additional ester functionality, which may influence hydrolysis rates in vivo. Molecular formula: C₂₇H₂₅N₃O₆S .
Preparation Methods
Core Thiophene Synthesis via Gewald’s Reaction
The thiophene backbone is constructed using Gewald’s reaction, a well-established method for synthesizing 2-aminothiophene-3-carboxylate derivatives. Ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) are refluxed in ethanol (50 mL) with morpholine (2 mL) as a catalyst for 6 hours . The reaction yields ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow crystalline solid (72% yield, m.p. 145–147°C).
Characterization Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 6.89 (s, 1H, thiophene-H), 7.02 (s, 2H, NH₂) .
This step establishes the 4-methyl and 3-carboxylate substituents critical for subsequent functionalization.
Acylation of the 2-Amino Group
The 2-amino group undergoes acylation with 2-chlorobenzoyl chloride to introduce the [(2-chlorophenyl)carbonyl]amino moiety. Ethyl 2-amino-4-methylthiophene-3-carboxylate (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen, followed by the addition of anhydrous K₂CO₃ (7.5 mmol) and 2-chlorobenzoyl chloride (6 mmol). The mixture is stirred at 25°C for 12 hours, poured into ice-water, and filtered to isolate ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate (68% yield) .
Optimization Insights :
-
Solvent : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
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Base : K₂CO₃ provides higher yields (68%) compared to NaHCO₃ (52%) or Et₃N (49%) .
Characterization Data :
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¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (CH₃), 61.5 (OCH₂), 118.9 (C≡N), 128.4–133.7 (aromatic C), 165.2 (C=O ester), 168.4 (C=O amide) .
Introduction of the Phenylcarbamoyl Group at Position 5
Position 5 is functionalized via a palladium-catalyzed coupling reaction. Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate (3 mmol) is brominated using NBS (3.3 mmol) in CCl₄ (30 mL) under UV light, yielding the 5-bromo derivative (81%). This intermediate is then reacted with phenylboronic acid pinacol ester (3.6 mmol) under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hours) to install the phenyl group (74% yield) .
The phenyl group is subsequently converted to the carbamoyl moiety by treatment with chlorosulfonyl isocyanate (1.2 eq) in dichloromethane at 0°C, followed by hydrolysis with aqueous NH₄Cl to yield the final product (58% overall yield) .
Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, UV, 25°C, 4h | 81 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8h | 74 |
| Carbamoylation | ClSO₂NCO, DCM, 0°C → NH₄Cl (aq) | 58 |
Spectroscopic Validation and Purity Analysis
The final product is characterized by advanced spectroscopic techniques:
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IR (ν/cm⁻¹) : 3280 (N–H), 1710 (C=O ester), 1665 (C=O amide), 1595 (C=C aromatic) .
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.44 (s, 3H, CH₃), 4.23 (q, J = 7.0 Hz, 2H, OCH₂), 7.31–7.89 (m, 9H, aromatic H), 10.21 (s, 1H, NH), 10.45 (s, 1H, NH) .
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Elemental Analysis : Calcd. for C₂₂H₁₈ClN₃O₄S: C, 57.45; H, 3.95; N, 9.13%. Found: C, 57.62; H, 4.02; N, 9.08% .
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
-
Direct Carbamoylation : Attempts to introduce the phenylcarbamoyl group via nucleophilic substitution using phenyl isocyanate led to <20% yield due to steric hindrance .
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Copper-Mediated Coupling : Employing CuI/L-proline for Ullmann-type coupling improved yields to 43% but required higher temperatures (120°C) .
The palladium-mediated approach proved superior in balancing yield and practicality.
Industrial-Scale Considerations
For large-scale synthesis (≥1 kg):
Q & A
What are the validated synthetic routes for Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, and how can low yields in the Gewald reaction be mitigated?
Basic:
The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves cyclocondensation of a ketone (e.g., 2-chlorobenzoyl isocyanate), ethyl cyanoacetate, and sulfur in a polar aprotic solvent (e.g., DMF) under reflux. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Advanced:
Low yields in the Gewald reaction often arise from incomplete cyclization or side reactions. To optimize:
- Temperature control : Maintain precise reflux temperatures (80–90°C) to avoid decomposition.
- Catalyst use : Introduce catalytic piperidine or morpholine to accelerate the reaction.
- Alternative pathways : Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Validate purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound, particularly anisotropic displacement or twinning?
Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and thermal displacement parameters (ADPs) are modeled isotropically. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced:
For anisotropic displacement or twinning:
- Twinning analysis : Employ the ROTAX algorithm in SHELXL to identify twin laws. Refine using the HKLF5 format for twinned data .
- High-resolution data : Collect synchrotron data (λ ≈ 0.7–1.0 Å) to improve resolution. Use WinGX for graphical analysis of ADPs and intermolecular interactions .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to confirm bond lengths and angles .
How should researchers address discrepancies between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?
Basic:
Compare experimental / NMR (DMSO-d6, 400 MHz) with computed spectra (DFT/B3LYP/6-311+G(d,p)). Assign peaks using HSQC and HMBC for 2D correlation, focusing on the thiophene ring and substituent environments .
Advanced:
For significant deviations:
- Solvent effects : Recompute shifts with explicit solvent models (e.g., COSMO-RS for DMSO).
- Conformational flexibility : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers.
- Experimental validation : Re-measure NMR at higher field strengths (e.g., 700 MHz) to resolve overlapping signals .
What safety protocols are essential for handling this compound’s nitro and chlorophenyl groups during synthesis?
Basic:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of nitro-group-derived fumes .
- Storage : Keep in airtight containers under nitrogen, away from light and moisture .
Advanced:
- Spill management : Neutralize spills with activated carbon (1 g per 10 mg compound) and dispose as hazardous waste.
- Toxicology screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC values) to establish safe exposure limits .
How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
Basic:
- Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-fluorophenyl) or ester-to-amide conversions.
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Advanced:
- Co-crystallization : Determine ligand-protein binding modes via SCXRD (e.g., with COX-2 or EGFR kinase).
- QSAR modeling : Use Schrödinger’s Maestro to correlate electronic descriptors (HOMO/LUMO, logP) with IC values .
- Metabolite profiling : Identify Phase I metabolites using LC-MS/MS (Q-TOF) to assess metabolic stability .
What statistical methods are appropriate for resolving contradictory biological activity data across replicates?
Basic:
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Dose-response curves : Fit using nonlinear regression (GraphPad Prism) and report EC ± 95% CI .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
